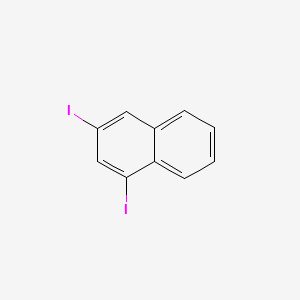

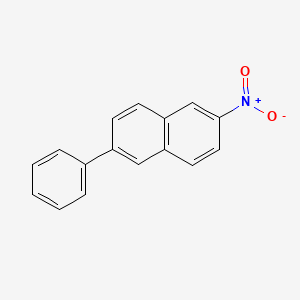

2-Nitro-6-phenylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photochemical Properties : 2-Nitro-6-phenylnaphthalene's photochemical behavior has been studied, revealing insights into its potential environmental impacts. For instance, the photolysis of 1-nitro-2-phenylnaphthalene, a closely related compound, in methanol was found to produce several reaction products, suggesting complex photochemical pathways that could be relevant to 2-Nitro-6-phenylnaphthalene as well (Patel & Boyer, 1980).

Anti-inflammatory Applications : Derivatives of 2-phenylnaphthalene, which include compounds similar to 2-Nitro-6-phenylnaphthalene, have been investigated for their anti-inflammatory properties. Certain derivatives were found to inhibit pro-inflammatory mediators in macrophage cells, suggesting potential pharmaceutical applications (Chang, Liao, & Chen, 2017).

Synthetic Methodologies : The synthesis of 2-phenylnaphthalene and its derivatives, including 2-Nitro-6-phenylnaphthalene, has been a focus of research, with new methods developed for efficient and selective synthesis. For example, a gold-catalyzed dimerization method has been developed for synthesizing 2-phenylnaphthalenes (Wang et al., 2011).

Thermodynamic Properties : The thermodynamic properties of compounds like 2-phenylnaphthalene have been studied, providing valuable data for understanding their behavior under different conditions. This research is essential for developing applications in various industrial processes (Chirico, Steele, & Kazakov, 2014).

Sensing Applications : Some derivatives of 2-phenylnaphthalene have been explored for their potential in sensing applications. For instance, certain compounds have been synthesized for the selective colorimetric recognition of ions in aqueous solutions (Jo et al., 2014).

Cancer Research : The cytotoxicity of 2-phenylnaphthalenes against cancer cells has been studied, revealing that certain derivatives can inhibit proliferation and induce apoptosis in breast cancer cells. This indicates potential therapeutic applications in oncology (Chang, Ke, Wu, & Chuang, 2015).

Future Directions

Naphthalene and its derivatives, including 2-Nitro-6-phenylnaphthalene, could potentially be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds could have wide applications due to their strong fluorescence, electroactivity, and photostability .

properties

IUPAC Name |

2-nitro-6-phenylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-17(19)16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOAQFXMTSWCME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704766 |

Source

|

| Record name | 2-Nitro-6-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-6-phenylnaphthalene | |

CAS RN |

103393-05-1 |

Source

|

| Record name | 2-Nitro-6-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-thieno[3,2-b]pyrrol-5(6H)-one](/img/structure/B597877.png)